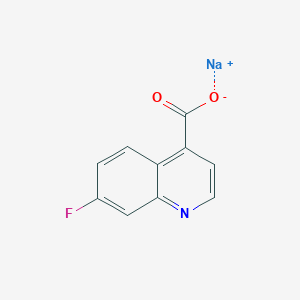

Sodium 7-fluoroquinoline-4-carboxylate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H5FNNaO2 |

|---|---|

Molecular Weight |

213.14 g/mol |

IUPAC Name |

sodium;7-fluoroquinoline-4-carboxylate |

InChI |

InChI=1S/C10H6FNO2.Na/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6;/h1-5H,(H,13,14);/q;+1/p-1 |

InChI Key |

ZFDWUHSCGNECOB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of the 7 Fluoroquinoline 4 Carboxylate Scaffold

General Synthetic Routes to Quinolone-4-carboxylic Acid Derivatives

The construction of the fundamental quinolone-4-carboxylic acid skeleton can be achieved through several established synthetic methodologies. These routes typically involve the cyclization of acyclic precursors to form the bicyclic quinolone system.

The Gould–Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of the 4-quinolone scaffold. mdpi.com The process is a series of reactions that begins with the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative. wikipedia.org This initial step forms an anilinomethylenemalonate intermediate. wikipedia.orgablelab.eu Subsequent thermal cyclization, which occurs at high temperatures (often >250 °C) and can be facilitated by microwave irradiation, leads to the formation of the quinoline (B57606) ring system. ablelab.eud-nb.info The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate can then be hydrolyzed to the corresponding carboxylic acid. mdpi.comwikipedia.org

The regioselectivity of the Gould-Jacobs cyclization is a critical consideration, as it is controlled by both electronic and steric factors of the aniline starting material. d-nb.info When using a substituted aniline, such as 3-fluoroaniline (B1664137) to create the 7-fluoroquinoline (B188112) scaffold, the cyclization can theoretically occur at two different positions. Generally, the ring closure happens at the more nucleophilic and less sterically hindered ortho position of the aniline ring. d-nb.info For 3-substituted anilines, this typically leads to the formation of the 7-substituted quinolone as the major product over the 5-substituted isomer. Detailed investigations have shown that reaction conditions, such as temperature and heating method (e.g., conventional reflux vs. flash vacuum pyrolysis), can influence the ratio of the kinetic versus the thermodynamic product, allowing for a degree of control over the final regiochemical outcome. d-nb.info

Table 1: Key Stages of the Gould-Jacobs Reaction

| Stage | Description | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1. Condensation | An aniline reacts with an ethoxymethylenemalonate derivative via nucleophilic substitution. | Aniline, Diethyl ethoxymethylenemalonate (DEEM) | Anilinomethylenemalonate Intermediate |

| 2. Cyclization | The intermediate undergoes thermal intramolecular cyclization. | High heat (e.g., Dowtherm A, Ph₂O, or microwave) | Ethyl 4-hydroxyquinoline-3-carboxylate (enol form) |

| 3. Hydrolysis | The ester group is saponified to a carboxylic acid. | Aqueous sodium hydroxide (B78521) (NaOH) | Quinolone-4-carboxylic acid |

The Camps cyclization is another fundamental method for constructing quinolone rings. wikipedia.org This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone or a related N-(2-acylaryl)amide in the presence of a base, such as hydroxide ion. mdpi.comwikipedia.org The mechanism proceeds via an intramolecular aldol-type condensation. mdpi.com

Depending on the structure of the starting amide and the reaction conditions, the cyclization can proceed via two different pathways, potentially yielding a mixture of quinolin-4-one and quinolin-2-one isomers. mdpi.comwikipedia.org The precursor N-(2-acylaryl)amides are typically prepared through methods like the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride or via copper-catalyzed amidation of a 2-haloacetophenone. mdpi.com This two-step sequence of amidation followed by base-mediated Camps cyclization provides a versatile route to various substituted 2,3-substituted 4-quinolones. nih.gov

Modern synthetic strategies for introducing fluorine atoms into organic molecules include oxidative desulfurization-fluorination. This method is particularly useful for synthesizing fluorinated building blocks that can be used to construct more complex molecules. rsc.orgelsevierpure.com The reaction typically involves treating an organosulfur compound, such as a thioether or dithioacetal, with a combination of an N-haloimide (e.g., trichloroisocyanuric acid - TCICA) and a fluoride (B91410) source, like potassium fluoride (KF). elsevierpure.comnih.gov This process facilitates the replacement of sulfur-containing groups with one or more fluorine atoms. rsc.org For instance, this protocol can convert a dithioacetal into a difluoromethylene group or a dithiocarbamate (B8719985) into a trifluoromethylamine. elsevierpure.comresearchgate.net While not a direct ring-forming reaction for the quinolone itself, this methodology is crucial for creating fluorinated precursors required for syntheses like the Gould-Jacobs or Camps reactions.

Derivatization at Key Positions of the Fluoroquinoline-4-carboxylate Scaffold

Once the core 7-fluoroquinoline-4-carboxylate scaffold is assembled, its properties can be finely tuned through derivatization at several key positions. The N1 and C7 positions are the most commonly modified sites in the development of fluoroquinolone-based agents.

The introduction of small alkyl and cycloalkyl groups at the N1 position is a hallmark of many potent fluoroquinolone compounds. nih.gov An N-cyclopropyl group, in particular, is a recurring structural motif. nih.govnih.gov The synthesis of these N1-substituted derivatives often involves using a pre-substituted aniline (e.g., cyclopropylaniline) in the Gould-Jacobs reaction. nih.gov

Alternatively, a common and highly versatile industrial route involves the N-alkylation of the quinolone ring after its formation. A key intermediate in this process is 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, often referred to as "Q-Acid". google.comsigmaaldrich.com This intermediate already contains the N1-cyclopropyl group and is subsequently reacted with a desired amine (such as piperazine) to displace the chlorine atom at the C7 position, yielding the final product. google.com The introduction of an N-ethyl group, as seen in norfloxacin (B1679917), follows a similar synthetic logic, starting with ethylamine (B1201723) or an ethyl-substituted aniline. google.com The choice of the N1 substituent is a critical factor that influences the compound's spectrum of activity. nih.govnih.gov

Table 2: Examples of N1-Substituents and Corresponding Fluoroquinolone Cores

| N1-Substituent | Example Compound Core | Key Intermediate |

|---|---|---|

| Cyclopropyl (B3062369) | Ciprofloxacin (B1669076) | 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid |

| Ethyl | Norfloxacin | 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid |

| tert-Butyl | (Various Analogs) | N-tert-butyl substituted anilines or quinolone precursors |

| 2,4-Difluorophenyl | Trovafloxacin | 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

Modifications at the N1 Position

Impact on Biological Activity Profiles

The substitution pattern on the quinolone ring is a critical determinant of the biological activity of the resulting compounds. The fluorine atom at the C6 position is widely recognized as essential for the broad-spectrum antibacterial activity characteristic of the fluoroquinolone class of antibiotics. nih.gov This substitution significantly enhances the drug's potency. nih.gov

Transformations at the C3 Carboxylic Acid Group

The carboxylic acid group at the C3 position is a key functional handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives with modified physicochemical and biological properties.

Esterification and Hydrolysis Processes

The carboxylic acid of the 7-fluoroquinoline-4-carboxylate scaffold can be readily converted to its corresponding ester through processes like Fischer esterification. This reaction typically involves treating the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst. nih.govmhmedical.com For example, esterification of ciprofloxacin, a related fluoroquinolone, has been achieved using glycerol (B35011) in the presence of sulfuric acid. nih.gov

Conversely, the ester can be hydrolyzed back to the parent carboxylic acid. This is often accomplished by refluxing the ester with an aqueous base, such as sodium hydroxide (NaOH), followed by acidification. researchgate.net The hydrolysis of the ester is a critical step in many synthetic routes where the carboxyl group is temporarily protected as an ester to avoid unwanted side reactions. wikipedia.org This reversible transformation between the carboxylic acid and its ester is fundamental in the synthetic manipulation of the quinolone scaffold.

Amide and Hydrazine (B178648) Derivative Formation

The C3 carboxylic acid is a versatile precursor for the synthesis of amide and hydrazine derivatives. Amides are typically formed by reacting the carboxylic acid with an amine. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with an amine. For instance, ciprofloxacin has been amidified by reacting it with various acyl chlorides in the presence of a base like sodium carbonate. nih.gov Alternatively, direct amide formation from the carboxylic acid and an amine can be facilitated by coupling agents.

Hydrazine derivatives, specifically acyl hydrazides, can be synthesized by the reaction of the carboxylic acid or its ester with hydrazine (H₂NNH₂). These acyl hydrazides are valuable intermediates themselves and can be further transformed. For example, they can be converted back into esters by reacting with a β-diketone. The formation of hydrazones, another class of hydrazine derivatives, can be achieved through a three-component reaction involving an activated amide, hydrazine, and a carbonyl compound.

Chelation with Metal Ions via Carboxyl and Carbonyl Groups

The quinolone scaffold, containing both a carboxylic acid at the C3 position and a carbonyl (keto) group at the C4 position, is an excellent chelating agent for various metal ions. nih.gov This chelation is a crucial aspect of their biological mechanism of action, as the interaction with a magnesium ion (Mg²⁺) is believed to mediate the binding of the drug to the bacterial DNA-gyrase complex. nih.gov

Fluoroquinolones can form stable complexes with a variety of divalent and trivalent metal ions, including Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺, Cu²⁺, and Zn²⁺. researchgate.net The metal ion is typically coordinated by the oxygen atoms of the C3-carboxyl and C4-carbonyl groups, forming a stable six-membered ring. mdpi.com The stability of these metal chelates varies depending on the metal ion, with trivalent cations like Al³⁺ and Fe³⁺ generally forming more stable complexes than divalent cations like Mg²⁺ and Ca²⁺. researchgate.net This chelation can impact the absorption and bioavailability of fluoroquinolone antibiotics when co-administered with metal-containing products. mdpi.com

Substitutions at the C4 Carbonyl Group

The carbonyl group at the C4 position of the quinolone ring is a critical structural feature for the biological activity of this class of compounds. Along with the C3-carboxylic acid, the C4-keto group is considered essential for the antimicrobial action of fluoroquinolones. oup.com This functional group plays a pivotal role in the binding of the molecule to the bacterial DNA gyrase and topoisomerase IV enzymes. nih.gov

The interaction is mediated through a water-metal ion bridge, where the C4-carbonyl oxygen participates in chelating a magnesium ion, which in turn coordinates with key amino acid residues in the enzyme's active site. nih.gov Consequently, any chemical modification at this position that disrupts this vital interaction typically leads to a significant or complete loss of antibacterial activity. For this reason, the C4-carbonyl group is largely conserved, and synthetic transformations targeting this position are not a common strategy for the development of new quinolone-based agents. oup.com The 4-quinolone exists in tautomeric equilibrium with 4-hydroxyquinoline, but the quinolone form is predominant.

Diverse Substituent Introduction at the C7 Position

The C7 position of the 7-fluoroquinoline-4-carboxylate scaffold is the most adaptable site for chemical modification and has been a major focus of synthetic efforts to modulate the biological properties of these compounds. mdpi.com Substituents at this position significantly influence the antibacterial spectrum, potency, and pharmacokinetic profile. nih.gov A wide variety of cyclic amines and other functional groups have been introduced at this position, often via nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at C7.

The introduction of different substituents allows for the fine-tuning of the molecule's properties. For example, attaching aromatic rings with amino substitutions has been shown to improve activity. nih.gov The nature of the substituent can also affect activity against resistant bacterial strains. The table below summarizes a selection of substituents that have been introduced at the C7 position and their general impact on activity.

| Substituent at C7 | General Impact on Biological Activity | Reference |

|---|---|---|

| Piperazine (B1678402) and its derivatives | Broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. A common feature in many clinically used fluoroquinolones. | nih.govmdpi.com |

| Aryl groups (e.g., phenyl, nitrophenyl) | Effects vary widely depending on the specific aryl group. Can overcome resistance in some mutant bacterial strains. Some derivatives show increased MIC values. | |

| Aminopyrrolidine | Leads to the development of potent fluoroquinolones with enhanced activity. | |

| Benzimidazolyl group | Shows a broad spectrum of bacterial inhibition, with potential to act by inhibiting bacterial Topoisomerase II. | |

| Cyclic amino groups with N-carboxymethyl | Synthesized as a new class of quinolones with activity against various Gram-positive and Gram-negative bacteria. |

Fluorine Atom Placement and its Influence (e.g., C6 and C8)

The placement of fluorine atoms on the quinolone ring system has a profound impact on the properties of the resulting compounds. The introduction of a fluorine atom at the C-6 position was a significant advancement, leading to broad and potent antimicrobial activity. nih.gov This substitution increases the lipophilicity of the molecule, which in turn enhances its penetration through bacterial cell walls and its inhibitory action on DNA gyrase. youtube.com

The C-8 position also plays a role in modulating the pharmacokinetic properties and activity spectrum. nih.govnih.gov For instance, a methoxy (B1213986) group at C-8 is a feature of some fluoroquinolones. nih.gov The presence of a halogen, such as chlorine, at the C-8 position has been shown to increase antimicrobial potency by acting on both DNA gyrase and topoisomerase IV. nih.gov Furthermore, an additional fluorine atom at the C-8 position can improve drug absorption. youtube.com

Preparation of Salts and Co-crystals Involving the Fluoroquinoline-4-carboxylate Scaffold

The formation of salts and co-crystals is a widely employed strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs), including those based on the fluoroquinoline-4-carboxylate scaffold. nih.gov These multicomponent crystalline solids can exhibit improved solubility, dissolution rates, and stability compared to the parent compound. nih.govnih.gov

Formation of Organic Salts with Carboxylic Acids

Fluoroquinolones, containing a basic piperazine ring, readily form salts with various carboxylic acids. nih.govnih.govresearchgate.net This is a common approach to enhance the aqueous solubility of these compounds. nih.gov The cocrystallization of fluoroquinolones like ciprofloxacin and norfloxacin with dicarboxylic acids has resulted in a diverse range of new molecular salts. nih.gov These salts often exhibit significantly higher solubility compared to the free drug. nih.gov

The preparation of these salts can be achieved through several methods, including solution crystallization and ball-milling. nih.govacs.org In solution crystallization, the fluoroquinolone and the carboxylic acid coformer are dissolved in a suitable solvent, and the salt crystallizes upon slow evaporation of the solvent. nih.govacs.org Ball-milling, or liquid-assisted grinding, involves the mechanical mixing of the fluoroquinolone and the coformer, often with a small amount of solvent, to induce salt formation. nih.govacs.org

A variety of carboxylic acids have been used as coformers, including monocarboxylic acids (e.g., benzoic acid), dicarboxylic acids (e.g., oxalic acid, malonic acid, adipic acid), and tricarboxylic acids (e.g., citric acid). nih.govnih.govresearchgate.net The choice of the carboxylic acid counterion can influence the properties of the resulting salt. nih.gov

Investigation of Proton Transfer States

A key aspect in the characterization of multicomponent systems of fluoroquinolones and carboxylic acids is the determination of the proton transfer state. nih.govacs.orgacs.org This distinguishes between a cocrystal, where the components are held together by hydrogen bonds without proton transfer, and a salt, where a proton is transferred from the acidic coformer to the basic fluoroquinolone. researchgate.net

The pKa difference (ΔpKa) between the fluoroquinolone and the carboxylic acid coformer is a useful guideline for predicting proton transfer. researchgate.netnih.gov Generally, a large ΔpKa value favors salt formation. nih.gov In the solid state, techniques like infrared (IR) spectroscopy and single-crystal X-ray diffraction are used to confirm the proton transfer state. nih.govacs.org

In the crystal structures of these salts, a robust heterosynthon is typically observed, involving a hydrogen bond between the protonated piperazine ring of the fluoroquinolone and the deprotonated carboxylate group of the acid coformer. nih.govacs.org The carboxyl group of the fluoroquinolone itself is generally less acidic than the dicarboxylic acids used and remains protonated, often forming a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. nih.govacs.org

Interactive Data Tables

Table 1: Examples of Fluoroquinolone-Carboxylic Acid Salts and Co-crystals

| Fluoroquinolone | Carboxylic Acid Coformer | Resulting Form | Reference |

| Ciprofloxacin | Glutaric Acid | Molecular Salt | nih.gov |

| Norfloxacin | Adipic Acid | Molecular Salt | nih.gov |

| Enrofloxacin | Pimelic Acid | Molecular Salt | nih.gov |

| Ciprofloxacin | Oxalic Acid | Salt Hydrate | nih.gov |

| Norfloxacin | Tartaric Acid | Salt Hydrate | nih.gov |

| Levofloxacin (B1675101) | Caffeic Acid | Salt | nih.gov |

| Levofloxacin | Phthalimide | Cocrystal | nih.gov |

| Ciprofloxacin | 4-Hydroxybenzoic Acid | Cocrystal | acs.org |

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to verifying the molecular structure of Sodium 7-fluoroquinoline-4-carboxylate. Each technique offers unique information about the compound's functional groups, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of quinolone derivatives. The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing clear evidence for the substitution pattern on the quinoline (B57606) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 7-fluoroquinoline (B188112) derivative is expected to show distinct signals for the protons on the quinoline core. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effects of the fluorine atom and the carboxylate group. nih.gov Protons on the heterocyclic ring and the benzene (B151609) ring will appear as doublets or multiplets, with their coupling constants providing information about their spatial relationships. Studies on related fluoroquinolones show that aromatic protons typically resonate in the downfield region, often between 7.0 and 9.0 ppm. nih.govresearchgate.net The specific proton chemical shifts are concentration-dependent in some fluoroquinolones due to self-association phenomena. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would feature characteristic signals for the carboxylate carbon (COO⁻), typically observed in the range of 165-177 ppm. nih.govmdpi.com The carbon atoms of the quinoline ring will appear in the aromatic region (approximately 105-155 ppm). The carbon atom directly bonded to the fluorine (C-7) will exhibit a large one-bond coupling constant (¹JC-F), a key indicator of its position. mdpi.com Other carbons will show smaller two-, three-, or four-bond couplings to fluorine.

Table 1: Predicted NMR Spectroscopic Data for 7-fluoroquinoline-4-carboxylate Anion

| Technique | Atom | Predicted Chemical Shift (ppm) | Key Features |

| ¹H NMR | Aromatic Protons (H-2, H-3, H-5, H-6, H-8) | 7.0 - 9.0 | Signals are influenced by the fluorine and carboxylate groups, appearing as distinct multiplets. nih.govresearchgate.net |

| ¹³C NMR | Carboxylate Carbon (COO⁻) | 165 - 177 | Single resonance, confirming the carboxylate functional group. nih.govmdpi.com |

| ¹³C NMR | Aromatic Carbons | 105 - 155 | Complex set of signals for the quinoline ring system. |

| ¹³C NMR | Fluorine-bearing Carbon (C-7) | ~150 - 165 | Large ¹JC-F coupling constant is expected. mdpi.com |

FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum provides clear evidence for the key structural components. The conversion of the carboxylic acid to its sodium salt results in a distinct shift in the carbonyl stretching frequency.

The spectrum is characterized by several key absorption bands:

Carboxylate Group (COO⁻): The most prominent features are the strong asymmetric and symmetric stretching vibrations of the carboxylate anion. The asymmetric stretch (νas) typically appears in the 1650–1550 cm⁻¹ region, while the symmetric stretch (νs) is found in the 1450–1360 cm⁻¹ range. The presence of these two bands instead of the broad O-H and sharp C=O bands of a carboxylic acid confirms salt formation.

Aromatic Ring: C=C stretching vibrations of the quinoline ring system are observed around 1630-1495 cm⁻¹. ajabs.org Aromatic C-H stretching appears above 3000 cm⁻¹. ajabs.org

C-F Bond: The stretching vibration for the carbon-fluorine bond is typically found in the 1100–1000 cm⁻¹ region, confirming the presence of the fluorine substituent. nih.govnih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Quinolone Ring |

| Asymmetric Carboxylate Stretch (νas) | 1650 - 1550 | COO⁻Na⁺ |

| Aromatic C=C Stretch | 1630 - 1495 | Quinolone Ring ajabs.org |

| Symmetric Carboxylate Stretch (νs) | 1450 - 1360 | COO⁻Na⁺ |

| C-F Stretch | 1100 - 1000 | Aryl-Fluoride nih.gov |

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems like the quinoline ring. The UV spectrum of this compound is expected to show characteristic absorption bands due to π→π* transitions within the aromatic system.

Fluoroquinolone antibiotics generally exhibit multiple absorption maxima in the UV range. nih.gov For a 7-fluoroquinoline-4-carboxylate structure, significant absorption is anticipated in the 220–370 nm range. The exact position of the absorption maxima (λmax) and the molar absorptivity are influenced by the solvent and the specific substitution pattern on the quinoline core. The spectral overlap among different fluoroquinolones can be significant, but the technique is valuable for quantitative analysis and for studying electronic properties. nih.gov

Table 3: Typical UV-Vis Absorption Data for Fluoroquinolone Cores

| Compound Class | Typical λmax Range (nm) | Electronic Transition |

| Fluoroquinolones | 220 - 370 | π→π* nih.gov |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound, electrospray ionization (ESI) is a common analysis method. In positive ion mode, the spectrum would likely show the molecular ion adduct [M+H]⁺ (for the corresponding acid) or sodium-containing species like [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ corresponding to the 7-fluoroquinoline-4-carboxylate anion would be observed. The presence of sodium in samples can also lead to the formation of sodium cluster ions. nih.gov HRMS would confirm the elemental composition of C₁₀H₅FNNaO₂. Fragmentation patterns in MS/MS experiments would show characteristic losses, such as the loss of CO₂ from the carboxylate group, providing further structural confirmation. mdpi.com

Table 4: Expected Ions in Mass Spectrometry for this compound

| Ion | Formula | Expected m/z (Monoisotopic) | Ionization Mode |

| [M-H]⁻ (Anion) | C₁₀H₅FNO₂⁻ | 190.0299 | ESI (-) |

| [M+H]⁺ (Protonated Acid) | C₁₀H₇FNO₂⁺ | 192.0455 | ESI (+) |

| [M+Na]⁺ (Sodium Adduct of Acid) | C₁₀H₆FNO₂Na⁺ | 214.0275 | ESI (+) |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound is diamagnetic and thus EPR-silent in its ground state, EPR spectroscopy is invaluable for studying its behavior under photoirradiation.

Photoinduced processes, such as electron transfer reactions, can lead to the formation of paramagnetic intermediates like radical anions. benthamdirect.comosti.gov Studies on related nitroquinolones have shown that upon irradiation, stable radical anions can be generated and characterized by EPR. benthamdirect.com The technique can provide detailed information on the stability of these intermediates and the distribution of the unpaired electron's spin density across the molecule. benthamdirect.comosti.gov For fluoroquinolones, photochemical reactions can involve pathways such as decarboxylation and defluorination, which may proceed through radical intermediates detectable by EPR. acs.org

Crystallographic Analysis and Solid-State Characterization

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. This analysis confirms bond lengths, bond angles, and torsion angles, and provides crucial insights into intermolecular interactions that govern the crystal packing.

For this compound, a crystallographic study would elucidate the coordination environment of the sodium cation and the geometry of the carboxylate group. It would also detail the non-covalent interactions, such as π-π stacking between the planar quinoline rings and potential C-H···O or C-H···F hydrogen bonds, which are critical for the stability of the crystal lattice. nih.govacs.org Studies on salts of other fluoroquinolones have revealed robust synthons, such as interactions between carboxylate groups and protonated amine groups (if present), which dictate the supramolecular architecture. nih.govacs.org Powder X-ray diffraction (PXRD) is a complementary technique used to identify the crystalline phase and assess its purity.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

For a compound like this compound, SCXRD analysis would confirm the ionic nature of the salt, detailing the coordination environment of the sodium cation and the geometry of the 7-fluoroquinoline-4-carboxylate anion. The analysis reveals the fundamental building block of the crystal and is crucial for understanding the material's physical properties. While specific experimental data for this exact salt is not widely published, a representative analysis of related heterocyclic compounds often shows crystallization in common crystal systems such as monoclinic or orthorhombic. mdpi.com

Representative Crystallographic Data for a Fluoroquinolone Salt

| Parameter | Representative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.93 |

| b (Å) | 10.97 |

| c (Å) | 14.80 |

| α (°) | 90 |

| β (°) | 98.62 |

| γ (°) | 90 |

| Volume (ų) | 900.07 |

Note: This data is illustrative, based on published structures of similar compounds mdpi.com, and does not represent experimentally determined values for this compound.

X-ray Powder Diffraction (XRD) for Phase Identification and Polymorphism

X-ray Powder Diffraction (XRD or PXRD) is an essential tool for the characterization of crystalline solids. nih.gov It is used to identify crystalline phases by comparing the experimental diffraction pattern to reference data. farmaceut.orgnih.gov The technique is particularly valuable in the pharmaceutical industry for screening for polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. nih.gov

An XRD pattern plots the intensity of diffracted X-rays versus the diffraction angle (2θ). Each crystalline solid possesses a unique powder pattern, which serves as a "fingerprint" for identification. farmaceut.org For this compound, a consistent XRD pattern would confirm the phase purity of a synthesized batch. The appearance of different patterns under varied crystallization conditions would indicate the presence of polymorphism or the formation of different solvates.

Representative Powder XRD Peaks for a Crystalline Fluoroquinolone Compound

| Position (°2θ) | Relative Intensity (%) |

|---|---|

| 12.5 | 45 |

| 14.8 | 100 |

| 18.9 | 65 |

| 21.1 | 80 |

| 25.3 | 95 |

| 27.0 | 50 |

Note: This table is a representative example and does not correspond to measured data for this compound.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The stability and packing of molecules within a crystal are governed by a network of non-covalent intermolecular interactions. Derived from SCXRD data, the analysis of these interactions is key to understanding a material's structure. In the crystal lattice of this compound, several types of interactions are anticipated.

Ionic Bonding: The primary interaction is the electrostatic attraction between the positively charged sodium ion (Na⁺) and the negatively charged carboxylate group (-COO⁻) of the quinoline molecule.

Hydrogen Bonding: If the crystal incorporates water molecules (as a hydrate), strong hydrogen bonds would likely form between the water molecules and the carboxylate oxygen atoms. nih.gov

π-Stacking: The planar aromatic rings of the quinoline system are expected to engage in π-π stacking interactions, where parallel rings are arranged in a face-to-face or offset manner. nih.govresearchgate.net These interactions are crucial for the stabilization of the crystal packing in many aromatic compounds.

In related fluoroquinolone salts, the crystal structures are often stabilized by robust hydrogen-bonding networks and significant π-π stacking, which dictate the supramolecular architecture. nih.govacs.org

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is a graphical representation of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts.

The analysis generates two-dimensional "fingerprint plots," which summarize all the intermolecular contacts in the crystal. nih.gov These plots provide quantitative percentages for various interactions, such as hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) contacts. For this compound, the analysis would also highlight contacts involving the fluorine atom (e.g., F···H). Red spots on the d_norm mapped surface indicate close intermolecular contacts, typically corresponding to hydrogen bonds. nih.gov

Representative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 40.5 |

| O···H / H···O | 25.2 |

| C···H / H···C | 12.8 |

| F···H / H···F | 8.5 |

| C···C | 3.0 |

| Other | 10.0 |

Note: This table presents a plausible, illustrative breakdown of contacts for a molecule of this type based on published analyses of similar compounds nih.gov and is not based on experimental data.

Thermogravimetric and Elemental Analysis for Compositional Characterization

Thermogravimetric analysis (TGA) and elemental analysis are fundamental techniques used to determine the composition and thermal stability of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For a hydrated salt of this compound, a TGA thermogram would be expected to show an initial mass loss at a temperature typically below 150°C, corresponding to the loss of water of crystallization. The percentage of mass lost in this step allows for the determination of the number of water molecules in the crystal lattice. Subsequent mass loss at much higher temperatures indicates the thermal decomposition of the compound.

Elemental Analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimental values are compared to the theoretical percentages calculated from the molecular formula. A close match between the experimental and theoretical values confirms the elemental composition and purity of the synthesized compound.

**Theoretical Elemental Composition for Anhydrous this compound (C₉H₅FNNaO₂) **

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 50.72 |

| Hydrogen (H) | 2.37 |

Computational and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its time-dependent extension, TD-DFT, are quantum mechanical modeling methods used to investigate the electronic properties of molecules. These calculations are crucial for understanding the intrinsic characteristics of the 7-fluoroquinoline-4-carboxylate anion.

DFT calculations are instrumental in determining the electronic structure, including the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). For the broader class of fluoroquinolones, these calculations help explain their chemical reactivity and stability. researchgate.net The presence of the fluorine atom and the carboxylate group significantly influences the electronic properties of the quinoline (B57606) ring system. researchgate.net

TD-DFT calculations are used to predict spectroscopic properties. For instance, in related fluoroquinolone structures, TD-DFT has been successfully used to predict electronic transition bands observed in experimental UV-Vis spectra. researchgate.net Studies on similar compounds show a strong correlation between calculated and experimental absorption maxima, with transitions often attributed to excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

Below is a table illustrating typical results from a TD-DFT calculation for a related fluoroquinolone precursor, showing the predicted versus experimental absorption wavelengths.

| Predicted λ (nm) | Experimental λ (nm) | Oscillator Strength (f) | Major Contribution |

| 237.9 | 249 | 0.1618 | H-3 → L (94%) |

| 276.4 | 296 | 0.3408 | H → L (95%) |

| Data derived from studies on related fluoroquinolone structures. researchgate.net |

Conformational analysis, often performed using DFT methods, investigates the different spatial arrangements of a molecule and their relative energies. For the 7-fluoroquinoline-4-carboxylate structure, this involves analyzing the orientation of the carboxylate group relative to the quinoline ring. While the core ring system is largely planar, the carboxylate group has rotational freedom. DFT calculations can identify the most stable (lowest energy) conformation, which is critical for understanding how the molecule interacts with its environment. researchgate.net

Tautomerism, the interconversion between structural isomers, is also a key area of study. The quinolone scaffold can exist in different tautomeric forms, particularly concerning the protonation state of the nitrogen atom in the ring and the carboxylate/keto groups. DFT calculations can determine the relative stability of these tautomers. Studies on the closely related ciprofloxacin (B1669076) have shown that in the gaseous state, the molecule does not exist as a zwitterion, a finding clarified through computational methods. researchgate.net Understanding the predominant tautomeric form under physiological conditions is essential for predicting its binding to biological targets.

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are vital for predicting and analyzing how a ligand, such as 7-fluoroquinoline-4-carboxylate, might interact with a biological receptor, typically a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For fluoroquinolones, the primary antibacterial target is DNA gyrase (a type II topoisomerase). nih.govnih.gov Docking studies simulate the insertion of the fluoroquinolone molecule into the enzyme's active site.

These simulations predict the binding pose and calculate a "docking score," an estimate of the binding affinity. mdpi.com For example, docking studies of various fluoroquinolone derivatives against the DNA gyrase of S. aureus (PDB ID: 2XCT) have revealed that the quinolone core is essential for binding. nih.govmdpi.com The simulations show the molecule fitting into a pocket at the DNA cleavage site, interacting with both the enzyme and DNA bases. nih.gov Molecular dynamics (MD) simulations can then be used to refine the docked pose and assess the stability of the ligand-receptor complex over time in a simulated physiological environment. nih.govarxiv.org

The table below presents representative binding energies from docking studies of various fluoroquinolones with their target enzyme.

| Compound | Target Enzyme | PDB ID | Binding Energy (kcal/mol) |

| Ciprofloxacin | DNA Gyrase | 2XCT | -8.9 |

| Compound 5d (derivative) | DNA Gyrase | 2XCT | -17.73 |

| Compound 7a (derivative) | DNA Gyrase | 2XCT | -10.1 |

| Data sourced from docking studies on ciprofloxacin and its derivatives. mdpi.comresearchgate.net |

Once a binding mode is predicted, the specific molecular interactions that stabilize the complex are analyzed. For the fluoroquinolone class, several key interactions are consistently observed:

Hydrogen Bonding: The carboxylate and keto groups on the quinolone core are crucial for forming hydrogen bonds with amino acid residues in the enzyme's active site, such as Serine and Aspartate. researchgate.net

π-π Stacking: The planar aromatic quinoline ring system facilitates π-π stacking interactions with the nucleotide bases of DNA at the cleavage site. nih.govresearchgate.net

Metal Ion Chelation: Fluoroquinolones are known to chelate a non-catalytic magnesium ion (Mg²⁺), which bridges the drug to conserved residues in the enzyme, a critical aspect of the inhibition mechanism. nih.govnih.gov

These interactions collectively anchor the molecule in the active site, preventing the re-ligation of cleaved DNA and leading to bacterial cell death. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the development of new fluoroquinolone-based agents, QSAR studies are used to identify which structural features (descriptors) are most influential for their antibacterial potency. nih.gov

In a typical QSAR study involving quinolone derivatives, various physicochemical and structural descriptors are calculated for each molecule. These can include:

Electronic Descriptors: Electron density, electronegativity. nih.gov

Steric Descriptors: Molecular weight, van der Waals volume. nih.gov

Topological Descriptors: Describing molecular shape and branching.

Statistical models are then built to correlate these descriptors with experimentally measured activity (e.g., Minimum Inhibitory Concentration). The resulting model can highlight features that positively or negatively contribute to the desired activity. nih.gov For instance, QSAR models for related quinolinones have suggested that van der Waals volume and electron density play a pivotal role in their antitubercular activity. nih.gov Such insights are invaluable for the rational design of new, more potent analogues based on the 7-fluoroquinoline-4-carboxylate scaffold.

Correlation of Structural Features with Biological Activity

The biological activity of quinoline-4-carboxylates is intrinsically linked to their three-dimensional structure and electronic properties. The quinoline core serves as a critical scaffold, and the substituents on this ring system precisely modulate the compound's interaction with protein targets.

One of the most crucial features of this class of compounds is the carboxylate group at position 4. This group is often involved in vital electrostatic interactions, such as forming salt bridges or hydrogen bonds with key amino acid residues in the target's binding pocket. For instance, in studies of quinoline-4-carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), the carboxylate group is shown to form a salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47), highlighting the essential nature of this acidic moiety for anchoring the inhibitor to the enzyme. nih.gov Similarly, in the context of multidrug resistance protein 2 (MRP2) inhibitors, the presence of the carboxyl group at position 4 was found to be important for activity, with its corresponding methyl ester showing reduced inhibitory effect. nih.gov

The substitution pattern on the quinoline ring is a key determinant of both potency and selectivity. The fluorine atom at the 7-position of 7-fluoroquinoline-4-carboxylate, for example, has been shown to be particularly advantageous in the development of selective inhibitors for the glucose transporter 1 (GLUT1). d-nb.info In a systematic study of substituted N-(1H-pyrazol-4-yl)quinoline-4-carboxamides, various substituents were tested at positions 5, 6, 7, and 8 of the quinoline ring. The introduction of a fluorine atom at position 7 resulted in a compound with excellent potency and, crucially, high selectivity against related glucose transporters GLUT2, GLUT3, and GLUT4. d-nb.inforesearchgate.net In contrast, placing halogens at other positions, such as 5, 6, or 8, did not yield a better selectivity profile. d-nb.info This demonstrates that the specific placement of the fluoro group at C7 is a key structural feature for achieving the desired biological activity and selectivity profile for this class of inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to mathematically model the connection between structural descriptors and biological activity. researchgate.net For quinoline derivatives, descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants of substituents), and steric parameters are correlated with their inhibitory concentrations (e.g., IC50 values) to generate predictive models. researchgate.netacs.org These models help to quantify the impact of features like the 7-fluoro substitution, providing a rational basis for its role in enhancing biological efficacy.

| Compound | Substitution at Position 7 | GLUT1 IC50 (nM) | Selectivity Factor (GLUT1 vs GLUT3) | Selectivity Factor (GLUT1 vs GLUT4) |

|---|---|---|---|---|

| Analog 1 | -H (unsubstituted) | 14 | 29 | 14 |

| Analog 2 (BAY-876) | -F | 2 | 770 | 134 |

| Analog 3 | -CH3 | 2 | 200 | 17 |

| Analog 4 | -OCH3 | 10 | 90 | 14 |

Prediction of Activity for Designed Analogs

A major strength of computational investigation is its ability to predict the biological activity of designed analogs before undertaking their chemical synthesis. This predictive power significantly accelerates the drug development process by prioritizing compounds with the highest likelihood of success.

This process often begins with the insights gained from SAR and the study of co-crystal structures of initial lead compounds with their target proteins. For example, the analysis of a brequinar (B1684385) analog bound to DHODH revealed potential for new hydrogen bond interactions with residues such as Tyrosine 356 (Y356) and Threonine 63 (T63). nih.govresearchgate.net This insight guided the design of new analogs with strategically placed hydrogen bond accepting groups to engage these residues. This rational design approach led to the discovery of significantly more potent inhibitors. nih.govacs.org

In the development of selective GLUT1 inhibitors, an initial hit from high-throughput screening, an N-(1H-pyrazol-4-yl)quinoline-4-carboxamide, served as the starting point. d-nb.info Computational modeling and SAR exploration guided the optimization of this scaffold. It was predicted and later confirmed that modifying substituents on the quinoline ring and the attached pyrazole (B372694) moiety could enhance potency and selectivity. The systematic replacement of substituents on the quinoline ring, as detailed in the previous section, was a direct result of this guided design process. The prediction that a fluorine atom at position 7 would be well-tolerated and could improve selectivity proved to be accurate, ultimately leading to the highly potent and selective analog, BAY-876. d-nb.inforesearchgate.net

Structure Activity Relationship Sar Studies of the 7 Fluoroquinoline 4 Carboxylate Scaffold

Impact of N1 Substituents on Biological Activity

Early research identified that small, unbranched alkyl groups, such as an ethyl group, were favorable for antibacterial activity. asm.org However, the introduction of a cyclopropyl (B3062369) group at the N1 position was a significant breakthrough, leading to a substantial increase in potency against a wide range of bacteria, particularly Gram-negative organisms. nih.govyoutube.com This enhancement is attributed to the favorable conformational constraints and electronic properties imparted by the cyclopropyl ring, which optimize the interaction with the DNA gyrase-DNA complex.

Beyond the cyclopropyl group, other substituents have been explored to modulate the activity spectrum. For instance, the incorporation of a 2,4-difluorophenyl group at N1 has been shown to enhance activity against anaerobic bacteria, albeit with a general decrease in potency compared to the cyclopropyl analogues. nih.gov The introduction of a tert-butyl group at this position has been found to increase activity against Gram-positive bacteria. youtube.com Studies on N1-aryl substituted quinolones have revealed that both the electronic properties and the length of the substituents on the phenyl ring influence whole-cell antibacterial activity. nih.gov In contrast, the lipophilicity and width of these substituents are more critical for activity in a cell-free system targeting DNA gyrase. nih.gov

The hydrophobicity of the N1 substituent is a critical parameter. While some lipophilicity is necessary for cell penetration, excessive hydrophobicity can be detrimental, leading to decreased solubility and reduced antibacterial effect. The following table illustrates the influence of different N1 substituents on the antibacterial activity of fluoroquinolones.

Table 1: Impact of N1-Substituents on Antibacterial Activity

| N1-Substituent | Key Impact on Activity | Example Compound(s) |

|---|---|---|

| Ethyl | Found in early quinolones, provides baseline activity. asm.org | Norfloxacin (B1679917) youtube.com |

| Cyclopropyl | Considered optimal for broad-spectrum potency, especially against Gram-negative bacteria. nih.govyoutube.com | Ciprofloxacin (B1669076) youtube.com |

| 2,4-Difluorophenyl | Enhances activity against anaerobic pathogens. nih.gov | Trovafloxacin nih.gov |

| tert-Butyl | Increases activity against Gram-positive bacteria and mycobacteria. youtube.comnih.gov | N/A |

| Aryl | Electronic properties and length affect whole-cell activity; lipophilicity and width impact enzyme inhibition. nih.gov | Various experimental compounds |

Role of the C3 Carboxyl Group and C4 Carbonyl Group in Target Binding and Activity

The C3-carboxyl group and the C4-carbonyl group are indispensable for the antibacterial activity of the fluoroquinolone scaffold. These two moieties form a critical pharmacophore that is essential for binding to the primary bacterial targets: DNA gyrase and topoisomerase IV. nih.govyoutube.com Their fundamental role lies in their ability to chelate a divalent magnesium ion (Mg²⁺), which acts as a crucial bridge between the drug molecule and the enzyme-DNA complex. nih.gov

This Mg²⁺-water bridge facilitates key interactions with conserved amino acid residues within the quinolone resistance-determining region (QRDR) of the GyrA and ParC subunits of the enzymes. nih.gov The interaction stabilizes the ternary complex of the fluoroquinolone, the enzyme, and the cleaved DNA, ultimately leading to the inhibition of DNA replication and transcription, and subsequent bacterial cell death. nih.govyoutube.com

The essentiality of these groups is underscored by the observation that removal or significant alteration of the C3-carboxyl group results in a dramatic loss of antibacterial activity. youtube.com Similarly, the C4-keto group is required for the crucial interaction with the DNA bases and the DNA gyrase enzyme. nih.gov The planarity of the bicyclic ring system, influenced by these groups, is also thought to be important for effective intercalation into the DNA.

Significance of C6 Fluorine for Permeability and Enzyme Inhibition

A landmark discovery in the evolution of quinolone antibiotics was the introduction of a fluorine atom at the C6 position. This single substitution dramatically enhances the antibacterial potency and broadens the spectrum of activity, giving rise to the "fluoroquinolone" subclass. nih.govnanobioletters.com The C6-fluorine atom exerts its profound effects through multiple mechanisms.

Firstly, it significantly improves the penetration of the drug into the bacterial cell. nih.gov This enhanced permeability is a key factor in the improved activity against Gram-negative bacteria, which possess a formidable outer membrane barrier. Secondly, the C6-fluorine atom increases the binding affinity of the drug to its target enzymes, DNA gyrase and topoisomerase IV. asm.orgnanobioletters.com This leads to more potent inhibition of enzyme activity. The potency of fluoroquinolones can be increased by 5- to 100-fold compared to their non-fluorinated counterparts. nih.gov

While fluorine at C6 is a hallmark of most clinically successful fluoroquinolones, it has also been associated with potential genotoxicity. nih.gov This has spurred research into non-fluorinated quinolones, although the C6-fluoro substitution remains a cornerstone for achieving high potency.

Versatility of the C7 Position for Modulating Biological Spectrum and Potency

The nature of the heterocyclic substituent at C7 is a key determinant of the antibacterial spectrum. Generally, a piperazine (B1678402) ring at this position, as seen in ciprofloxacin, confers excellent activity against Gram-negative bacteria. nih.govnih.gov Conversely, a pyrrolidine (B122466) ring tends to enhance activity against Gram-positive bacteria, as observed with moxifloxacin (B1663623). nih.govnih.gov

Further modifications to these heterocyclic rings can fine-tune the biological activity. Alkylation of the piperazine or pyrrolidine ring can improve solubility, increase activity against Gram-positive bacteria, and prolong the serum half-life of the drug. nih.gov The introduction of bulkier substituents at C7 can also reduce the susceptibility of the compound to bacterial efflux pumps, a common mechanism of resistance. mdpi.com

The following table summarizes the influence of various C7 substituents on the antibacterial spectrum of fluoroquinolones.

Table 2: Influence of C7-Substituents on Antibacterial Spectrum

| C7-Substituent | Primary Antibacterial Spectrum | Example Compound(s) |

|---|---|---|

| Piperazine | Enhanced activity against Gram-negative bacteria. nih.govnih.gov | Ciprofloxacin, Norfloxacin |

| Pyrrolidine | Improved activity against Gram-positive bacteria. nih.govnih.gov | Moxifloxacin, Clinafloxacin |

| Alkylated Piperazine/Pyrrolidine | Increased Gram-positive activity and prolonged half-life. nih.gov | Gatifloxacin, Levofloxacin (B1675101) |

| Azabicyclic Ring | High potency against Gram-positive bacteria. nih.gov | Moxifloxacin |

| Benzenesulfonamide-piperazinyl | High in vitro activity against Gram-positive cocci. nih.gov | Experimental compounds |

Influence of C8 Substituents on Biological Activity

Substituents at the C8 position have a significant impact on the biological activity of fluoroquinolones, influencing their antibacterial spectrum, potency against resistant strains, and pharmacokinetic properties. oup.comnih.gov The introduction of a substituent at this position can affect the planarity of the quinolone ring system, which in turn can modulate the interaction with the target enzymes. oup.com

A methoxy (B1213986) group at the C8 position (C8-OCH₃) has been shown to enhance bactericidal activity against a range of bacteria, including Mycobacterium tuberculosis and fluoroquinolone-resistant strains of Staphylococcus aureus. oup.comnih.gov This enhancement is particularly notable against first-step mutants, suggesting that C8-methoxy fluoroquinolones may have a lower propensity for the development of resistance. oup.com The C8-methoxy group is thought to facilitate the release of lethal DNA breaks from the drug-gyrase-DNA complex. researchgate.net

Halogen substituents at the C8 position, such as chlorine (C8-Cl) or fluorine (C8-F), also tend to increase in vitro activity against Gram-positive cocci, including strains resistant to older fluoroquinolones. oup.com A C8-chloro substituent has been shown to improve activity against fluoroquinolone-resistant mutants of Mycobacterium smegmatis and S. aureus. nanobioletters.com However, the enhancement of activity is generally greater with a C8-methoxy group compared to a C8-halogen. nih.gov

The following table provides a comparison of the effects of different C8 substituents on antibacterial activity.

Table 3: Impact of C8-Substituents on Antibacterial Activity

| C8-Substituent | Key Impact on Activity | Example Compound(s) |

|---|---|---|

| Hydrogen (unsubstituted) | Baseline activity; serves as a control in SAR studies. nih.gov | Ciprofloxacin |

| Methoxy (-OCH₃) | Enhanced bactericidal activity, particularly against resistant strains and mycobacteria. oup.comnih.gov | Moxifloxacin |

| Chlorine (-Cl) | Increased activity against Gram-positive bacteria and resistant mutants. oup.comnanobioletters.com | Besifloxacin |

| Bromine (-Br) | Increased bacteriostatic and lethal activities against resistant mutants. nih.gov | Experimental compounds |

| Fluorine (-F) | Modest enhancement of activity. nih.gov | N/A |

| Cyano (-CN) | High activity against wild-type and first-step fluoroquinolone-resistant variants. researchgate.net | Pradofloxacin |

General Principles Governing Broad-Spectrum Activity and Selectivity

The development of broad-spectrum fluoroquinolones with favorable selectivity is a delicate balancing act of optimizing substitutions at multiple positions on the quinolone scaffold. The combination of a C6-fluorine and a C7-piperazinyl substituent is a fundamental requirement for broad-spectrum antibacterial activity. nih.gov

To achieve potent activity against both Gram-negative and Gram-positive bacteria, a "dual-targeting" approach is often sought, where the compound effectively inhibits both DNA gyrase and topoisomerase IV. youtube.com The relative affinity for these two enzymes can be modulated by the C7 and N1 substituents. For instance, newer generation fluoroquinolones often incorporate bulkier C7 substituents to enhance their activity against the topoisomerase IV of Gram-positive bacteria. nih.gov

Selectivity for bacterial topoisomerases over their human counterparts is a critical consideration for minimizing toxicity. Fortunately, there are significant structural differences between bacterial and human type II topoisomerases that can be exploited. The design of fluoroquinolones with substituents that specifically interact with residues present in the bacterial enzymes but not in the human enzymes is a key strategy for improving the safety profile.

Mechanistic Investigations of Biological Activity

Eukaryotic Topoisomerase Inhibition (Type I and II)

While fluoroquinolones are designed for selectivity towards bacterial topoisomerases, structural modifications have produced derivatives with significant activity against eukaryotic topoisomerases, redirecting their potential use towards cancer therapy. nih.govmdpi.com The structural differences between prokaryotic and eukaryotic topoisomerases allow for this shift in targeting. nih.gov Modifications, particularly at the C-3 and C-7 positions of the quinolone ring, can reduce affinity for bacterial enzymes while enhancing interactions with human topoisomerase I and/or II. nih.govmdpi.comnih.gov

Several studies have demonstrated that novel fluoroquinolone derivatives can act as potent inhibitors of human topoisomerase II, similar to established anticancer drugs like etoposide. nih.govnih.gov Some derivatives have even shown dual inhibitory action against both topoisomerase I and II. mdpi.com This inhibition in cancer cells, much like in bacteria, leads to DNA damage and the initiation of cell death pathways. nih.govresearchgate.net For instance, certain phototoxic fluoroquinolones show enhanced inhibition of human topoisomerase IIα upon exposure to UVA irradiation, which correlates with an increased binding of the drug to the DNA:topoisomerase complex. nih.gov

Table 1: Inhibition of Human Topoisomerase II by Fluoroquinolone Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Target Cell Line(s) | IC₅₀ Value (µM) | Comparison to Reference Drug | Reference |

|---|---|---|---|---|

| Derivative II | MCF-7 (Breast Cancer) | 51.66 | More potent than Etoposide (IC₅₀ = 58.96 µM) | nih.gov |

| Derivative IIIb | MCF-7 (Breast Cancer) | Comparable to Etoposide | Comparable to Etoposide (IC₅₀ = 58.96 µM) | nih.gov |

| Derivative IIIf | MCF-7 (Breast Cancer) | Comparable to Etoposide | Comparable to Etoposide (IC₅₀ = 58.96 µM) | nih.gov |

| Ciprofloxacin (B1669076) Derivative 2 | T-24 (Bladder), PC-3 (Prostate) | 3.88 (T-24), 9.35 (PC-3) | 1.2 to 7.1-fold more potent than Doxorubicin | nih.gov |

| Ortho-phenol chalcone (B49325) derivative of ciprofloxacin 97 | A549 (Lung), HepG2 (Hepatoma) | 27.71 (A549), 22.09 (HepG2) | Inhibited Topoisomerase I and II | mdpi.com |

Cellular Pathway Modulation in Cancer Cells

The anticancer mechanism of fluoroquinolone derivatives extends beyond topoisomerase inhibition to the broader modulation of cellular signaling pathways that govern cell life and death. nih.govnih.gov A primary consequence of drug-induced DNA damage is the triggering of apoptosis, or programmed cell death. nih.govnih.govresearchgate.net

Research has shown that these compounds can induce cell cycle arrest, a state where the cell halts its progression through the division cycle. nih.gov This arrest often occurs at the S phase (DNA synthesis) or the G2/M phase (pre-mitosis), preventing damaged cells from proliferating. nih.govnih.govnih.gov Following arrest, the cells are often directed towards apoptosis.

Key findings on pathway modulation include:

Induction of Apoptosis: Fluoroquinolone derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease anti-apoptotic proteins like Bcl-2. nih.govnih.gov They also activate caspases, which are the executioner enzymes of apoptosis. Specifically, increases in caspase-3 and caspase-9 have been observed. nih.govnih.gov

Cell Cycle Arrest: Cytofluorimetric studies consistently show an accumulation of cells in the S and/or G2/M phases of the cell cycle after treatment with fluoroquinolone derivatives. nih.govnih.govnih.gov

Signaling Pathway Interference: Specific derivatives have been found to modulate critical cancer-related pathways such as the MAPK/ERK and p53/Bax/Bcl2 pathways, which collectively suppress cell proliferation and enhance programmed cell death. nih.gov

Inhibition of Metastasis: Some fluoroquinolones can suppress cancer cell migration and invasion by inhibiting the production of enzymes like matrix metalloproteinase-9 (MMP-9), which are crucial for the degradation of the extracellular matrix during metastasis. mdpi.com

Table 2: Effects of Fluoroquinolone Derivatives on Cancer Cell Cycle and Apoptosis This table is interactive. Click on the headers to sort the data.

| Compound/Derivative | Cell Line | Effect | Pathway/Mechanism | Reference |

|---|---|---|---|---|

| Ciprofloxacin | COLO829 (Melanoma), MDA-MB-231 (Breast) | Apoptosis, S phase arrest | - | nih.gov |

| Levofloxacin (B1675101) | Multiple cell lines | G2/M phase arrest | - | nih.gov |

| Ciprofloxacin Derivative 12 | OVCAR-3 (Ovarian), A549 (Lung) | Apoptosis, S phase arrest | Modulates MAPK/ERK and p53/Bax/Bcl2 pathways | nih.gov |

| Ciprofloxacin Derivative 2 | T-24 (Bladder), PC-3 (Prostate) | Apoptosis, cell cycle arrest, increased caspase-3 | Topoisomerase II inhibition | nih.gov |

| Derivatives II, IIIb, IIIf | MCF-7 (Breast) | G2/M phase arrest | Topoisomerase II inhibition | nih.gov |

| Derivatives (IIIf) and (VIb) | MCF-7 (Breast) | Apoptosis, G1/S or G1 arrest | Increased Bax/Bcl-2 ratio, increased caspase-9 | nih.gov |

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

The ability of a compound to halt the cell cycle is a key indicator of its antiproliferative potential. Several derivatives of quinoline-4-carboxylic acid have demonstrated the capacity to induce cell cycle arrest, a critical mechanism in preventing the uncontrolled proliferation of cancer cells. frontiersin.orgnih.govresearchgate.netnih.gov For instance, certain ciprofloxacin derivatives, which share the fluoroquinolone scaffold, have been shown to cause cell cycle arrest at the S/G2 phase. iiarjournals.org Specifically, some derivatives can induce G2/M phase arrest, effectively stopping cells from entering mitosis and proliferating. nih.govmdpi.com One study on a ciprofloxacin derivative demonstrated its ability to induce G2/M phase cell cycle arrest in human colorectal and non-small lung carcinoma cell lines. iiarjournals.org Another study on novel fluoroquinolone analogs also reported cell cycle arrest at the G1/S and G1 phases in breast cancer cells. nih.gov While direct evidence for Sodium 7-fluoroquinoline-4-carboxylate is pending, the established activity of related compounds suggests this is a probable mechanism of action. The induction of cell cycle arrest by these compounds is often linked to the upregulation of key regulatory proteins like p53 and p21. nih.gov

Apoptosis Induction and Regulation of Apoptotic Pathways (e.g., p53, Bax, Bcl-2, p21)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Fluoroquinolone derivatives have been widely reported to induce apoptosis in various cancer cell lines. nih.govnih.govnih.govmdpi.com The apoptotic process is often mediated through the intricate regulation of key proteins. Studies on ciprofloxacin derivatives have shown an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with a downregulation of the anti-apoptotic protein Bcl-2. nih.goviiarjournals.org The protein p21, while known to inhibit the cell cycle, can also have a complex role in apoptosis, sometimes acting to protect cells from death. iiarjournals.org The interplay of these proteins is critical in determining the cell's fate. For example, a study on a ciprofloxacin derivative highlighted its ability to induce apoptosis in human leukemia cells through the downregulation of Bcl-2 and survivin, and the upregulation of Bax. nih.gov Another quinoline (B57606) derivative was found to induce apoptosis in breast cancer cells, which was supported by the overexpression of caspase-3. nih.gov

Anti-migratory Effects

The spread of cancer cells to distant organs, a process known as metastasis, is a major cause of mortality. The ability to inhibit cell migration is therefore a significant attribute for any potential anticancer agent. Research on fluoroquinolone derivatives has demonstrated their capacity to inhibit cellular migration. nih.gov These anti-migratory effects are thought to be mediated, at least in part, by the reduction of metalloproteinase levels, enzymes that are crucial for breaking down the extracellular matrix and allowing cancer cells to invade surrounding tissues. nih.gov

Inhibition of Mitochondrial Function and ATP Depletion

Mitochondria, the powerhouses of the cell, play a central role in cellular metabolism and survival. Dysfunction of these organelles can lead to a cascade of events culminating in cell death. Fluoroquinolones have been shown to exert toxic effects on mitochondria. nih.govfq100.orgnih.govresearchgate.netresearchgate.net This mitochondrial toxicity is thought to stem from the inhibition of mitochondrial DNA synthesis, which leads to respiratory chain disorders and a subsequent depletion of intracellular ATP stores. nih.gov The reduction in ATP levels can, in turn, contribute to the induction of cell cycle arrest and apoptosis. nih.gov The structural similarity between mitochondria and bacteria has been invoked as a possible reason for the mitochondrial susceptibility to these compounds. nih.gov Studies have shown that fluoroquinolones can decrease mitochondrial membrane potential, a key indicator of mitochondrial health. nih.gov

Exploration of Novel Mechanisms (e.g., Necrosis, Autophagy, HDAC Inhibition)

Beyond the well-established mechanisms of cell cycle arrest and apoptosis, researchers are exploring other avenues through which fluoroquinolones may exert their anticancer effects. These include the induction of other forms of cell death, such as necrosis, and the modulation of cellular processes like autophagy. nih.gov Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death depending on the context. nih.gov

Another emerging area of investigation is the inhibition of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a crucial role in regulating gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. The finding that some fluoroquinolone derivatives may act as HDAC inhibitors suggests a novel and additional mechanism for their anticancer activity. nih.gov

Effects on Peptidoglycan Synthesis (Secondary Targets)

This section is not applicable to the anticancer activity of this compound, as peptidoglycan is a component of bacterial cell walls and is not present in human cells.

Mechanisms of Resistance Development

The development of resistance is a significant challenge in both antibiotic and anticancer therapies. In the context of the antibacterial action of fluoroquinolones, resistance typically arises from mutations in the genes that encode their primary targets, DNA gyrase and topoisomerase IV. mdpi.comfq100.org These mutations reduce the binding affinity of the drug to the enzymes, thereby diminishing its inhibitory effect. fq100.org Another major mechanism of bacterial resistance is the increased expression of efflux pumps, which actively transport the drug out of the bacterial cell, preventing it from reaching its intracellular targets. mdpi.com

While the mechanisms of resistance to the anticancer effects of this compound are not yet specifically elucidated, it is plausible that similar mechanisms could be at play in cancer cells. For instance, alterations in the expression or structure of human topoisomerase II, the mammalian counterpart to bacterial gyrase and topoisomerase IV, could potentially confer resistance. Furthermore, the overexpression of multidrug resistance (MDR) proteins, which function as efflux pumps, is a well-known mechanism of resistance to a wide range of anticancer drugs and could also limit the efficacy of this compound. nih.gov

Mutations in Target Enzymes (DNA Gyrase, Topoisomerase IV)

The principal targets for fluoroquinolones are DNA gyrase and topoisomerase IV, two essential type II topoisomerase enzymes that play crucial roles in managing DNA topology during replication, transcription, and repair. Resistance to this compound can arise from specific mutations within the genes that encode these enzymes, namely gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV.

These mutations are most commonly found in highly conserved regions known as the quinolone resistance-determining regions (QRDRs). Alterations in the amino acid sequence within these regions can reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex, thereby diminishing the inhibitory effect of the drug.

In many Gram-negative bacteria, DNA gyrase is the primary target, and an initial mutation in the gyrA gene is often the first step toward resistance. Subsequent mutations, frequently in the parC gene of topoisomerase IV, can then lead to higher levels of resistance. Conversely, in many Gram-positive bacteria, topoisomerase IV is the preferential target.

Commonly observed mutations associated with fluoroquinolone resistance include changes at specific amino acid positions within the GyrA and ParC subunits. For instance, in Escherichia coli, substitutions at serine-83 and aspartate-87 in GyrA are frequently implicated in resistance. While less common, mutations in gyrB and parE can also contribute to the resistance phenotype. The accumulation of multiple mutations in these target genes often correlates with a progressive increase in the level of resistance.

Table 1: Common Mutations in Target Enzymes Conferring Fluoroquinolone Resistance

| Enzyme | Gene | Common Mutation Sites | Consequence |

| DNA Gyrase | gyrA | Serine-83, Aspartate-87 (in E. coli) | Reduced drug binding affinity |

| gyrB | Less frequent mutations | Contributes to higher resistance levels | |

| Topoisomerase IV | parC | Serine-80 (in P. mirabilis) | Reduced drug binding affinity |

| parE | Less frequent mutations | Contributes to higher resistance levels |

Efflux Pump Systems

A second critical mechanism of resistance to this compound involves the active transport of the drug out of the bacterial cell by efflux pumps. These are membrane-spanning protein complexes that recognize and expel a wide range of structurally diverse compounds, including various classes of antibiotics. By reducing the intracellular concentration of the fluoroquinolone, efflux pumps prevent the drug from reaching its target enzymes in sufficient quantities to be effective.

Bacteria can possess multiple efflux pump systems, and their overexpression is a common cause of multidrug resistance. In Gram-positive bacteria, such as Staphylococcus aureus, the NorA efflux pump is a well-characterized system that confers resistance to hydrophilic fluoroquinolones. Overexpression of

Applications in Medicinal Chemistry Research

Antimicrobial Research Applications

The foundational application of compounds based on the 7-fluoroquinoline-4-carboxylate structure is in the field of antimicrobials. These agents are known for their broad-spectrum antibacterial activity, which has been the subject of extensive research to combat a wide range of pathogens, including those resistant to existing drugs. nih.govgoogle.com The mechanism of action typically involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are vital for DNA replication, transcription, and repair. nih.govnih.govresearchgate.net

Derivatives of 7-fluoroquinoline-4-carboxylate have demonstrated significant in vitro activity against a wide array of bacteria. Research has consistently shown their effectiveness against both Gram-positive and Gram-negative bacteria. google.comnih.gov Studies involve synthesizing novel analogs and evaluating their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Newer generations of fluoroquinolones are valuable therapeutic tools with a spectrum of activity that includes Gram-positive, Gram-negative, and atypical bacteria. nih.gov For instance, certain novel 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl)fluoroquinolone derivatives exhibit potent activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis (including MRSE), and Streptococcus pneumoniae, with MIC values ranging from 0.125 to 4 μg/mL. nih.gov One specific compound from this series was found to be 4-16 times more potent than gemifloxacin, gatifloxacin, and levofloxacin (B1675101) against Enterococcus faecalis. nih.gov

The development of fluoroquinolone-based organic salts and ionic liquids has also been explored to enhance bioavailability and antimicrobial activity against strains like Staphylococcus aureus, Bacillus subtilis, and Klebsiella pneumoniae. researchgate.netmdpi.com Furthermore, research into novel fluoroquinolones such as Levonadifloxacin has shown 100% susceptibility against all fluoroquinolone-resistant Salmonella species and Stenotrophomonas maltophilia isolates from cancer patients. nih.gov The versatility of the C-7 position on the fluoroquinolone structure is often targeted for modification to introduce bulky molecules that can alter and enhance antimicrobial activity. mdpi.com

Table 1: Examples of In Vitro Antimicrobial Activity of Fluoroquinolone Derivatives This table is for illustrative purposes and represents a summary of findings from multiple studies.

| Bacterial Type | Bacterial Strain Examples | Observed Activity | Reference |

|---|---|---|---|

| Gram-Positive | Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis | Potent activity, with some derivatives showing MICs of 0.125-4 μg/mL. | nih.gov |

| Gram-Negative | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | Effective against a wide spectrum of Gram-negative bacteria. | google.com |

| Resistant Strains | Methicillin-resistant Staphylococcus aureus (MRSA), Fluoroquinolone-resistant Salmonella | Novel derivatives and formulations show high efficacy against resistant pathogens. | nih.govnih.gov |

While primarily known for their antibacterial effects, research has extended into the antifungal potential of fluoroquinolone derivatives. nih.gov Modifications to the core structure can yield compounds with activity against fungal pathogens. One strategy involves the creation of metal complexes; for example, a ciprofloxacin (B1669076)–silver complex was synthesized and demonstrated enhanced antifungal efficacy compared to ciprofloxacin alone. researchgate.net This enhancement is attributed to the synergistic effects of metal complexation and increased lipophilicity of the resulting compound. researchgate.net

Anticancer Research Applications

A significant and growing area of research is the exploration of 7-fluoroquinoline-4-carboxylate derivatives as anticancer agents. researchgate.net This has been largely driven by the strategy of drug repurposing, where the known mechanisms and favorable safety profiles of antibacterial fluoroquinolones are leveraged for oncology applications. nih.gov The primary anticancer mechanism is believed to be the inhibition of human type II topoisomerases, enzymes that are structurally similar to bacterial DNA gyrase and are crucial for cancer cell proliferation. researchgate.netmdpi.com

Numerous studies have synthesized novel fluoroquinolone analogs and evaluated their cytotoxic effects against a panel of human cancer cell lines. nih.govnih.gov These derivatives have shown promising antiproliferative activity, often inducing cell cycle arrest and apoptosis. nih.govnih.gov